1,2,5-Oxadiazole-3-carbonitrile

説明

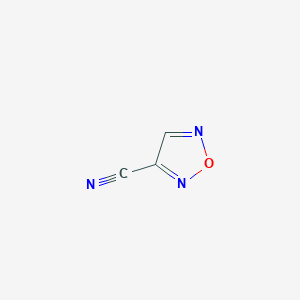

Structure

3D Structure

特性

IUPAC Name |

1,2,5-oxadiazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HN3O/c4-1-3-2-5-7-6-3/h2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAAZDXJZVSUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NON=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

1,2,5-Oxadiazole-3-carbonitrile can be synthesized through several methods. One common route involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carbonitrile with hydroxylamine to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime, which is then used as a starting material for further synthesis . Another method involves the cyclization of amidoxime with appropriate reagents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reaction conditions to ensure high yield and purity. This method allows for the efficient synthesis of the compound on a large scale, making it suitable for various applications .

化学反応の分析

反応の種類

1,2,5-オキサジアゾール-3-カルボニトリルは、以下のものを含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、酸化されてさまざまな誘導体を形成することができます。

還元: 還元反応は、異なる官能基化された生成物を生み出す可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、ヒドロキシルアミン、無水酢酸、塩化水素などがあります。 反応条件は、目的の生成物によって異なりますが、多くの場合、制御された温度と特定の溶媒を使用します .

生成される主な生成物

これらの反応から生成される主な生成物には、4-メチル-1,2,5-オキサジアゾール-3-カルボキサミドオキシムやその他の官能基化されたオキサジアゾール誘導体などがあります .

科学的研究の応用

1,2,5-オキサジアゾール-3-カルボニトリルは、科学研究において幅広い用途を持っています。具体的には、以下の用途があります。

作用機序

1,2,5-オキサジアゾール-3-カルボニトリルの作用機序は、特定の分子標的や経路との相互作用を伴います。 たとえば、2成分調節系やクオラムセンシングなど、細菌の病原性経路を阻害することができます 。 医薬品用途では、チミジル酸シンターゼやヒストン脱アセチル化酵素などの酵素に作用して効果を発揮する可能性があります .

類似化合物との比較

Ring Isomerism: 1,2,5- vs. 1,2,4-Oxadiazole Derivatives

The position of heteroatoms in the oxadiazole ring critically alters electronic and thermal properties:

Key Insight : The 1,2,5-isomer’s electron deficiency makes it suitable for high-energy materials, while the 1,2,4-isomer is better suited for drug discovery.

Commercial and Industrial Considerations

Key Insight: Methyl and amino derivatives are more commercially viable, whereas 1,2,4-isomers remain confined to research.

生物活性

1,2,5-Oxadiazole-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly as a potential therapeutic agent. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various pathogens and cancer cell lines.

1,2,5-Oxadiazole derivatives exhibit a range of biological activities, primarily attributed to their ability to interact with specific molecular targets. The mechanisms include:

- Antiproliferative Activity : These compounds have been shown to inhibit the activity of topoisomerase I, an enzyme critical for DNA replication in cancer cells. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis in tumor cells .

- Anti-infective Properties : Oxadiazoles have demonstrated efficacy against various pathogens, including bacteria and parasites. They are believed to disrupt essential biochemical pathways in these organisms .

Structure-Activity Relationships (SAR)

Research has identified several structural modifications that enhance the biological activity of 1,2,5-oxadiazole derivatives:

- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring has been associated with increased cytotoxicity. For example, compounds with Cl or CF3 substitutions exhibited improved antiproliferative effects against cancer cell lines compared to their unsubstituted counterparts .

- Cytotoxicity Studies : A study reported that certain derivatives showed significant cytotoxicity towards HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines when tested using the MTT assay .

Anticancer Activity

A library of 1,2,5-oxadiazole derivatives was synthesized and evaluated for antiproliferative activity. Notably:

- MTT Assay Results : Several compounds exhibited IC50 values in the low micromolar range against HCT-116 and HeLa cells. For instance, compound 9 demonstrated an IC50 of 10 µM against HCT-116 cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 9 | 10 | HCT-116 |

| 14 | 8 | HeLa |

Anti-leishmanial Activity

In studies targeting Leishmania donovani:

- Inhibition Rates : Derivatives such as compound 14 showed up to 95% inhibition at concentrations of 50 µM. The most active derivative had an EC50 value of 4.2 µM against axenic amastigotes .

| Compound | Axenic Amastigotes EC50 (µM) | Intracellular Amastigotes EC50 (µM) |

|---|---|---|

| 14 | 4.2 | 5.92 |

| 20 | 8.1 | N/A |

Schistosomiasis Treatment

The efficacy of oxadiazole derivatives in treating schistosomiasis has been documented:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,5-Oxadiazole-3-carbonitrile, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves cyclization reactions of nitrile-containing precursors. For example, 4-Methyl-1,2,5-oxadiazole-3-carbonitrile reacts with hydroxylamine under controlled pH (8–9) to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime, a critical intermediate for synthesizing 3-(1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazoles . Reaction temperature and stoichiometry are optimized to minimize byproducts like oligomers, which are common under basic conditions .

Q. How is the structural integrity of this compound verified in synthetic workflows?

- Methodological Answer : Spectroscopic techniques such as -NMR, -NMR, and IR spectroscopy are employed to confirm the oxadiazole ring and nitrile group. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (where applicable) resolves stereoelectronic properties. Computational tools like density functional theory (DFT) can predict vibrational modes and electronic transitions .

Advanced Research Questions

Q. How can molecular docking studies optimize the biological activity of this compound derivatives?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) are used to predict binding affinities to target enzymes like topoisomerase I. For example, derivatives with electron-withdrawing substituents (e.g., -CF) show enhanced interactions with catalytic residues, improving antiproliferative activity. Validation includes comparative binding energy (ΔG) calculations and in vitro enzyme inhibition assays .

Q. What strategies address contradictory bioactivity data in structurally similar oxadiazole derivatives?

- Methodological Answer : Contradictions often arise from off-target effects or assay variability. Systematic approaches include:

- Structure-Activity Relationship (SAR) : Comparing substituent effects (e.g., methyl vs. chlorophenyl groups) across multiple assays .

- Meta-Analysis : Aggregating data from independent studies to identify consensus trends, adjusting for variables like cell line specificity or dosing protocols .

Q. How do reaction conditions influence the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer : Regioselectivity is controlled by electronic and steric factors. For instance, in superacidic media (e.g., CFSOH), the nitrile group acts as an electrophilic site, favoring attack at the C-5 position of the oxadiazole ring. Solvent polarity and temperature (e.g., -70°C in liquid NH) can shift selectivity toward C-3 functionalization .

Q. What synthetic challenges arise in scaling up this compound derivatives, and how are they mitigated?

- Methodological Answer : Key challenges include low yields in dehydrohalogenation steps (e.g., converting dibromo intermediates to acetylene derivatives). Optimized protocols use NaNH in liquid NH at -70°C to suppress side reactions. Scalable routes prioritize one-pot syntheses and catalytic systems (e.g., AlCl) to enhance atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。